molecular formula C16H16BrNO4S B2357059 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide CAS No. 940986-27-6

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide

Cat. No.: B2357059
CAS No.: 940986-27-6
M. Wt: 398.27
InChI Key: NNJOEQWKTZIMRS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H16BrNO4S and its molecular weight is 398.27. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • The compound and its derivatives have shown potential in photodynamic therapy, particularly for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are significant for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). A related study by Öncül et al. (2022) also highlighted the potential of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a schiff base for use in photodynamic cancer therapy due to its solubility, fluorescence, and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).

Antibacterial and Lipoxygenase Inhibition

  • Abbasi et al. (2017) explored sulfonamides bearing the 1,4-benzodioxin ring for their antibacterial potential. The study synthesized N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and evaluated their efficacy against various bacterial strains, showing good inhibitory activity compared to the standard drug, Ciprofloxacin (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).

Photophysicochemical Properties

  • Another study by Öncül et al. (2021) on the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents revealed their suitability for photocatalytic applications. This indicates a potential for broader applications in fields like environmental remediation or energy conversion (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Structural Characterization

  • Cheng De-ju (2015) studied the synthesis of methylbenzenesulfonamide CCR5 antagonists. This research provides valuable insights into the structural characteristics of these compounds and their potential applications as targeting preparations in HIV-1 infection prevention (Cheng De-ju, 2015).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-10-6-16(11(2)5-13(10)17)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJOEQWKTZIMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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